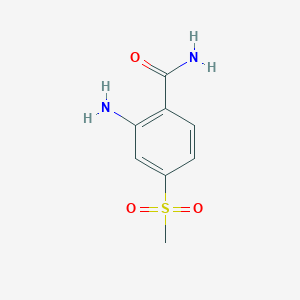

2-amino-4-(methylsulfonyl)Benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry Research

Benzamide derivatives are a cornerstone in modern drug discovery and development. nih.govgoogle.com This class of organic compounds, characterized by a benzene (B151609) ring attached to an amide group, is found in a multitude of approved pharmaceutical agents. nih.govnih.gov The amide group is a key structural feature in many biologically active molecules, and its presence in a stable, aromatic system like a benzamide makes it an attractive scaffold for medicinal chemists. google.com

The versatility of the benzamide structure allows for substitutions at various positions on the benzene ring, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. nih.gov These modifications can influence a molecule's ability to bind to biological targets, its solubility, and its metabolic stability. nih.gov Consequently, benzamide derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, diabetes, and neurological disorders. google.comrsc.org

Overview of Sulfonyl-Containing Organic Compounds in Chemical and Biological Investigations

The sulfonyl group (–SO2–) is another functional group of immense importance in the realms of chemistry and biology. nih.govsigmaaldrich.com Its inclusion in an organic molecule can significantly alter its physical and chemical properties. nih.gov The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can enhance a compound's binding affinity to biological targets like enzymes and receptors. evitachem.com

Furthermore, the incorporation of a sulfonyl group can improve a molecule's water solubility and metabolic stability, which are crucial parameters for drug candidates. nih.govevitachem.com Sulfonyl-containing compounds, such as sulfonamides and sulfones, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. sigmaaldrich.comresearchgate.netprepchem.com

Rationale for Academic and Mechanistic Investigation of the 2-amino-4-(methylsulfonyl)Benzamide Scaffold

The specific arrangement of functional groups in this compound presents a compelling case for its academic and mechanistic investigation. The scaffold combines the established biological relevance of the benzamide core with the influential properties of the sulfonyl group. The presence of an amino group at the 2-position and a methylsulfonyl group at the 4-position on the benzamide ring creates a unique electronic and steric environment.

The rationale for investigating this particular scaffold can be broken down as follows:

Synergistic Bioactivity: The combination of the benzamide, amino, and sulfonyl moieties could lead to synergistic or novel biological activities not observed with simpler derivatives.

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of more complex molecules, allowing for a systematic exploration of structure-activity relationships.

While extensive research on this compound is not prominent in the available literature, its structural attributes firmly place it as a compound of interest for further scientific exploration.

Compound Properties and Synthesis Overview

| Feature | Benzamide Derivatives | Sulfonyl-Containing Compounds |

| Core Structure | Benzene ring linked to an amide group. nih.gov | Contains a sulfonyl group (–SO2–). nih.gov |

| Key Properties | Biologically active, versatile for substitution. nih.govgoogle.com | Electron-withdrawing, can improve solubility and metabolic stability. nih.govevitachem.com |

| Common Biological Activities | Anticancer, antidiabetic, antipsychotic. google.comrsc.org | Antimicrobial, anti-inflammatory, anticancer. sigmaaldrich.comresearchgate.net |

| Synthetic Approach | Description | Starting Materials Example |

| Amidation | The final step could involve the formation of the amide bond from a corresponding carboxylic acid or its derivative. | 2-amino-4-(methylsulfonyl)benzoic acid |

| Sulfone Formation | The methylsulfonyl group could be introduced via oxidation of a corresponding sulfide (B99878) (thioether). | 2-amino-4-(methylthio)benzamide |

| Aromatic Substitution | Building the substituted benzene ring through sequential reactions like nitration, reduction, sulfonation, and amidation. | Substituted benzene derivatives |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

2-amino-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) |

InChI Key |

XAJYMIXNKYUKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Methylsulfonyl Benzamide and Analogues

Strategies for Benzamide (B126) Core Synthesis

The formation of the benzamide core is a fundamental step in the synthesis of 2-amino-4-(methylsulfonyl)benzamide. This typically involves the creation of an amide bond between a carboxylic acid derivative and an amine.

Amidation Reactions and Optimized Reaction Conditions

Amidation, the reaction to form an amide bond, can be achieved through several pathways. A common and traditional method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. nanobioletters.com This two-step process often begins by refluxing the parent benzoic acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF). nanobioletters.com The resulting acid chloride is then treated with the desired amine. The reaction is typically stirred at room temperature for several hours in a suitable solvent like anhydrous dichloromethane (B109758) (CH₂Cl₂). nanobioletters.com

Modern advancements have led to the development of direct condensation methods that avoid the isolation of the reactive acid chloride. These one-pot procedures utilize coupling agents or catalysts to facilitate the amide bond formation directly from the carboxylic acid and amine. Titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for this transformation, typically conducted in pyridine (B92270) at elevated temperatures (e.g., 85 °C). nih.gov This method is applicable to a wide range of both aromatic and aliphatic substrates. nih.gov Zirconium(IV) chloride (ZrCl₄) has also been employed as a catalyst for direct amidation, proving effective for both aliphatic and aromatic carboxylic acids. nih.gov

Other powerful coupling reagents are frequently used, particularly in pharmaceutical chemistry, to ensure high yields and purity. Reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a polar aprotic solvent like DMF. ucl.ac.uknih.gov

The following table summarizes various conditions and reagents used for benzamide synthesis.

| Reagent/Catalyst System | Substrates | Conditions | Notes |

| Thionyl Chloride (SOCl₂) then Amine | Carboxylic Acid, Amine | Two steps: 1. Reflux with SOCl₂. 2. Stir with amine at room temperature. | Classic, reliable method. nanobioletters.com |

| Titanium(IV) Chloride (TiCl₄) | Carboxylic Acid, Amine | Pyridine, 85 °C | One-pot direct condensation. nih.gov |

| Zirconium(IV) Chloride (ZrCl₄) | Carboxylic Acid, Amine | THF, 70-100 °C, molecular sieves | Catalytic one-pot method. nih.gov |

| HBTU, DMAP/DIPEA | Carboxylic Acid, Amine | DMF, 60-70 °C | Common in complex molecule synthesis. nih.gov |

| Propylphosphonic Anhydride (T3P) | Carboxylic Acid, Amine | - | A preferred reagent for large-scale synthesis. ucl.ac.uk |

| Cyanoguanidine, CF₃SO₃H | Arene, Cyanoguanidine | 60 °C | Direct Friedel-Crafts carboxamidation. nih.gov |

Regioselective Introduction of the Methylsulfonyl Moiety

The introduction of the methylsulfonyl (-SO₂CH₃) group onto the benzamide backbone at a specific position is critical. A primary strategy involves the oxidation of a pre-installed methylthio (-SCH₃) group. This approach allows for the assembly of the main carbon skeleton first, followed by the conversion of the thioether to the desired sulfone.

A common route starts with a precursor containing a methylthio group at the desired position, for instance, 2-chloro-4-methylthiobenzoic acid. This intermediate can be oxidized to the corresponding sulfone using conventional oxidizing agents. google.com A mixture of hydrogen peroxide and a catalyst like sodium tungstate (B81510) in an acidic medium has proven effective for this transformation. google.com

Another powerful technique for introducing sulfonyl groups is the Friedel-Crafts reaction. This electrophilic aromatic substitution can be used to directly sulfonylate an aromatic ring. For instance, methanesulfonic anhydride, formed in situ from methanesulfonic acid and a dehydrating agent like thionyl chloride, can react with an activated benzene (B151609) derivative in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid. google.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

The use of a sulfonyl group (SO₃H) as a reversible "blocking group" is another advanced strategy to control regioselectivity. masterorganicchemistry.com In this method, a sulfonyl group is first introduced at the most reactive position (often the para position). This forces subsequent electrophilic substitution reactions to occur at other positions, such as the ortho position. After the desired substituent has been added, the sulfonyl blocking group can be removed by heating with strong acid. masterorganicchemistry.com

Synthesis of Key Precursors and Intermediate Compounds

Preparation of Substituted Aminobenzoic Acid Derivatives.nih.gov

Para-aminobenzoic acid (PABA) and its derivatives are versatile building blocks in organic synthesis. researchgate.net A variety of synthetic transformations can be applied to modify the amino and carboxylic acid groups. For instance, derivatives can be prepared by reacting aminobenzoic acids with aromatic halides in pyridine, often requiring reflux for extended periods. nih.govresearchgate.net The amino group can be converted into a hydrazide by reacting the corresponding ester with hydrazine. researchgate.net Furthermore, condensation reactions of the amino group with aldehydes or ketones can yield Schiff bases. nih.govscholarsresearchlibrary.com

Routes to Methylsulfonyl-Substituted Benzoic Acid Derivatives.researchgate.netresearchgate.net

The synthesis of benzoic acids bearing a methylsulfonyl group often starts from precursors like substituted toluenes or thioanisoles. A prominent route involves the oxidation of a methylthio group to a methylsulfonyl group. For example, 2-nitro-4-methylthio-toluene can be oxidized to 2-nitro-4-methylsulfonyl-toluene. This intermediate is then subjected to further oxidation of the methyl group on the ring to a carboxylic acid, yielding 2-nitro-4-methylsulfonylbenzoic acid. asianpubs.org This second oxidation can be achieved using hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst. asianpubs.org

A patent describes an improved method for preparing 4-methylsulfonyl benzoic acid derivatives starting from 2-(chloro, bromo, or nitro)-4-methylthiobenzoic acid. google.com The methylthio group is oxidized to the methylsulfonyl group using hydrogen peroxide with sodium tungstate as a catalyst. google.com

The following table outlines a typical reaction sequence for the synthesis of a methylsulfonyl-substituted benzoic acid derivative.

| Starting Material | Reagents and Conditions | Intermediate/Product |

| 2-Nitro-4-methylthio-toluene | Oxidizing Agent (e.g., H₂O₂) | 2-Nitro-4-methylsulfonyl-toluene |

| 2-Nitro-4-methylsulfonyl-toluene | H₂O₂ / CuO/Al₂O₃ | 2-Nitro-4-methylsulfonylbenzoic acid asianpubs.org |

| 2-Chloro-4-methylthiobenzoic acid ester | H₂O₂ / Sodium Tungstate, H₂SO₄, 60°C | 2-Chloro-4-methylsulfonylbenzoic acid ester google.com |

Advanced Synthetic Approaches for Benzamide Analogues

The core structure of this compound can be modified to produce a wide range of analogues. These advanced syntheses often involve multi-step sequences to build more complex molecules. For example, N-substituted benzamide derivatives have been synthesized as analogues of the anticancer agent Entinostat (MS-275), demonstrating how modifications to the amide nitrogen can be explored. nih.gov

In another example, complex benzamide derivatives designed as protein kinase inhibitors were synthesized. nih.gov The synthesis involved coupling 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid with 5-(methylsulfonyl)-1H-benzo[d]imidazol-2-amine using HBTU as the coupling agent in DMF at 60°C. nih.gov This demonstrates the modular nature of benzamide synthesis, where complex, pre-functionalized precursors can be joined in the later stages of a synthetic route.

Novel methods for preparing benzamide derivatives can also involve intramolecular rearrangements. One such process utilizes a Claisen rearrangement of an allyloxy-benzoic acid ester intermediate to create a new substitution pattern on the aromatic ring before subsequent amidation. google.com These advanced strategies enable the construction of a diverse library of benzamide analogues for various research applications.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. niscair.res.injocpr.com The application of microwave irradiation to the synthesis of benzamides involves the efficient heating of polar reactants and solvents, which facilitates rapid energy transfer and can overcome activation energy barriers more effectively. nih.govbiotage.com

A common microwave-assisted approach for synthesizing N-substituted benzamides involves the reaction of an amine with a carboxylic acid or its more reactive derivative, such as an acid chloride. niscair.res.in In a typical solvent-free protocol, an aniline (B41778) derivative can be mixed with a benzoyl chloride and subjected to microwave irradiation, furnishing the corresponding benzamide in a short time with high efficiency. niscair.res.in This method minimizes waste by eliminating the need for a solvent and often simplifies purification. niscair.res.in

Another effective microwave-assisted strategy is the direct amidation of carboxylic acids with amines. While this reaction is often slow under conventional heating, microwave irradiation can drive the reaction to completion rapidly, typically in the presence of a catalyst. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for direct amidation under solvent-free microwave conditions, providing a green and efficient route to various amides. nih.gov The synthesis of benzamides has also been achieved through the microwave-assisted ring-opening of oxazolones by amines, a reaction that can be difficult to achieve via conventional heating. researchgate.net These protocols highlight the versatility of microwave chemistry in preparing benzamide structures, including those with functional groups like the amino and methylsulfonyl moieties.

Table 1: Comparison of Microwave-Assisted Benzamide Synthesis Methods

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free Amidation | Anilines, Acid Chlorides | Microwave Irradiation | Short | Good to Excellent | niscair.res.in |

| Catalytic Direct Amidation | Amines, Carboxylic Acids | Microwave, CAN catalyst | ~2 hours | High | nih.gov |

| Oxazolone Ring Opening | 4-arylidene-2-phenyl-5-oxazolone, Anilines | Microwave Irradiation | Short | Good | researchgate.net |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes intermediate purification steps, saves time and resources, and allows for the rapid generation of diverse compound libraries. nih.govnih.gov Several MCR strategies have been developed that can be adapted for the synthesis of substituted benzamides.

One innovative three-component reaction involves the use of arynes, isocyanides, and water. acs.org In this transition-metal-free method, an aryne precursor, such as a 2-(trimethylsilyl)aryl triflate, reacts with an isocyanide. The resulting intermediate is then trapped by water to furnish N-substituted benzamide derivatives in moderate to good yields under mild conditions. acs.org The versatility of this method allows for various substituents on both the aryne and isocyanide components, offering a pathway to structurally diverse benzamides.

Another powerful one-pot strategy is the tandem synthesis of benzamide from benzaldehyde, ammonia (B1221849), and hydrogen peroxide. This process can be conducted over a robust bifunctional catalyst, such as Rh(OH)₃ supported on a core-shell zeolite (TS-1@KCC-1). rsc.org The reaction proceeds through an initial ammoximation of the aldehyde to form an oxime, which then undergoes an in-situ rearrangement to yield the final benzamide product. rsc.org Such tandem catalytic systems exemplify the elegance of MCRs in constructing functional molecules from simple precursors. These methods showcase the potential for assembling the this compound scaffold by selecting appropriately functionalized starting materials.

Table 2: Examples of One-Pot Multicomponent Reactions for Benzamide Synthesis

| MCR Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryne-Based 3-Component | Aryne precursor, Isocyanide, H₂O | KF/18-crown-6, THF | N-Substituted Benzamides | acs.org |

| Tandem Ammoximation/Rearrangement | Benzaldehyde, NH₃, H₂O₂ | Rh(OH)₃/TS-1@KCC-1 | Primary Benzamide | rsc.org |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing chiral molecules, which are of paramount importance in pharmacology and materials science. For analogues of this compound, chirality can be introduced through various means, with a particular focus on the stereochemistry of the sulfinyl group (a sulfoxide), which is a direct analogue of the sulfonyl group.

The synthesis of enantiomerically pure sulfoxides is a well-established field. acs.org A classic and highly effective method is the Andersen synthesis, which relies on the diastereoselective preparation of sulfinates. acs.org This process involves reacting a sulfinyl chloride with a chiral alcohol, such as (–)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers can be separated by crystallization. Subsequent reaction of a single, pure diastereomer with a Grignard reagent (e.g., an organomagnesium halide) proceeds with inversion of configuration at the sulfur atom to yield a chiral sulfoxide (B87167) with high enantiomeric purity. acs.org

Modern approaches to chiral sulfinyl compounds also include the stereoselective oxidation of prochiral sulfides using chiral oxidizing agents or catalysts. acs.org Furthermore, the principles of stereoselective synthesis can be applied to other parts of the molecule. For example, palladium-catalyzed cross-coupling reactions using chiral ligands can produce Z-enamides with high stereoselectivity, which could be incorporated as substituents on the benzamide framework. rsc.org Similarly, condensation reactions can be designed to be completely regio- and stereoselective, allowing for the controlled formation of a single isomer, as demonstrated in the synthesis of certain benzodiazepine (B76468) derivatives. nih.gov These methodologies provide a robust toolkit for creating chiral analogues of this compound, enabling the exploration of stereochemistry on biological activity and material properties.

Table 3: Strategies for Stereoselective Synthesis of Chiral Sulfinyl Compounds and Analogues

| Method | Approach | Key Reagent/Catalyst | Stereochemical Control | Reference |

|---|---|---|---|---|

| Andersen Synthesis | Diastereomeric Resolution | Chiral alcohols (e.g., menthol) | Separation of diastereomers followed by stereospecific SN2 reaction | acs.org |

| Asymmetric Oxidation | Oxidation of Prochiral Sulfides | Chiral oxidizing agents/catalysts | Enantioselective oxidation of the sulfur atom | acs.org |

| Stereoselective Cross-Coupling | C-C Bond Formation | Palladium catalyst, specific ligands | Formation of stereodefined double bonds (e.g., Z-enamides) | rsc.org |

Spectroscopic and Structural Characterization of 2 Amino 4 Methylsulfonyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

In ¹H NMR spectroscopy of 2-amino-4-(methylsulfonyl)benzamide, the chemical shifts, splitting patterns, and integration of the signals would provide detailed information about the electronic environment of the protons.

Aromatic Protons: The benzene (B151609) ring is substituted with three different groups: an amino (-NH₂), a benzamide (B126) (-CONH₂), and a methylsulfonyl (-SO₂CH₃) group. The positions of the protons on the aromatic ring would be influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the benzamide and methylsulfonyl groups. This would lead to distinct chemical shifts for each aromatic proton.

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) would appear as broad singlets. Their chemical shifts can be concentration and temperature-dependent due to hydrogen bonding and exchange phenomena.

Methyl Protons: The three protons of the methyl group in the methylsulfonyl moiety would appear as a sharp singlet, shifted downfield due to the strong deshielding effect of the adjacent sulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -SO₂CH ₃ | ~3.0 - 3.5 | Singlet |

| -NH ₂ | Variable (broad) | Singlet |

| Aromatic -H | ~6.5 - 8.0 | Doublet, Doublet of doublets |

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: The six carbons of the benzene ring would each exhibit a distinct signal due to the different substituents. The carbons attached to the electron-withdrawing groups (-CONH₂ and -SO₂CH₃) would be shifted downfield, while the carbon attached to the electron-donating amino group would be shifted upfield relative to unsubstituted benzene.

Carbonyl Carbon: The carbon of the amide carbonyl group (-C =O) would appear at a characteristic downfield position, typically in the range of 165-175 ppm.

Methyl Carbon: The carbon of the methyl group (-SO₂C H₃) would appear at a specific upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -SO₂C H₃ | ~40 - 50 |

| Aromatic C | ~110 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. nist.gov

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups would each exhibit two N-H stretching bands in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be expected around 1640-1680 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂-) would show two strong, characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the amine and amide groups would appear in the fingerprint region.

Aromatic C-H and C=C Stretching: The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Amide (-CONH₂) | N-H Stretch | 3100 - 3350 (two bands) |

| Amide (-CONH₂) | C=O Stretch | 1640 - 1680 |

| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1140 - 1160 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, offering further structural confirmation. unito.itnih.gov The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₁₀N₂O₃S) can be calculated.

Upon collisional activation, the molecule would be expected to fragment in a predictable manner. Potential fragmentation pathways could include:

Loss of the methyl group from the sulfonyl moiety.

Cleavage of the C-S bond.

Loss of ammonia (B1221849) from the amide or amine group.

Decarbonylation (loss of CO) from the amide group.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

For a related compound, 2-amino-4-methylbenzenesulfonamide, the crystal structure reveals a monoclinic system. nih.gov The specific crystal system and space group for this compound would be determined through crystallographic analysis.

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. mdpi.comrsc.orgrsc.org The nature and geometry of these interactions dictate the crystal packing.

Hydrogen Bonding: The primary amine and amide groups are excellent hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups are effective hydrogen bond acceptors. A complex network of intermolecular hydrogen bonds of the N-H···O type would be expected to be a dominant feature in the crystal packing. nih.govnih.gov Intramolecular hydrogen bonds might also be present.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of both electron-donating and electron-withdrawing substituents on the ring could influence the geometry of these interactions.

The analysis of these interactions provides crucial insights into the forces that govern the self-assembly of the molecules in the solid state.

Conformational Analysis and Torsional Angles of this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the conformational analysis and torsional angles of this compound. The crystal structure of this specific compound does not appear to be publicly available, which is a prerequisite for a detailed discussion of its solid-state conformation and the precise measurement of its torsional angles.

In the absence of direct structural data for this compound, a general discussion based on related structures can provide some insight into its likely conformational preferences. The conformation of benzamide derivatives is primarily governed by the rotational barriers around the phenyl-carbonyl and carbonyl-amino bonds. The planarity of the benzamide moiety can be significantly influenced by the nature and position of substituents on the aromatic ring.

For instance, studies on various N-substituted benzamides have shown that steric interactions between the substituents on the nitrogen atom and the ortho-hydrogens of the benzene ring are a major factor in determining the degree of non-planarity. Similarly, the electronic properties of the substituents can affect the resonance between the carbonyl group and the benzene ring, as well as the amide bond character.

In the case of this compound, the presence of an amino group at the ortho position and a methylsulfonyl group at the para position introduces specific steric and electronic factors. The amino group could potentially form an intramolecular hydrogen bond with the carbonyl oxygen of the benzamide group, which would favor a more planar conformation. On the other hand, the bulky methylsulfonyl group at the para position is less likely to cause significant steric hindrance that would twist the benzamide group out of planarity.

Theoretical studies on related molecules, such as sulfanilamide (B372717) and its derivatives, have indicated the existence of different conformers depending on the orientation of the amino and sulfonamide groups. These studies often reveal that the energy differences between various conformations can be small, and the preferred conformation can be influenced by the surrounding environment, such as the solvent or the crystal lattice.

Without experimental data, any discussion on the specific torsional angles of this compound remains speculative. The key torsional angles that would define its conformation include the C(aromatic)-C(carbonyl)-N-H and C(aromatic)-S-C(methyl)-H dihedral angles. To provide a definitive analysis, a crystal structure determination of this compound would be necessary.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Methylsulfonyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. For 2-amino-4-(methylsulfonyl)benzamide, these calculations can elucidate its geometric parameters, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. mdpi.com By applying DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, a theoretical model of this compound can be built and its geometry optimized to the lowest energy state. edu.krdresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar 2-(benzenesulfonylamino)benzamides have shown that calculated geometric parameters are generally in good agreement with experimental data from X-ray diffraction, with minor differences attributed to the calculations being performed on a single molecule in the gas phase, versus the solid state in experiments. mdpi.com The optimized structure of this compound would provide a foundational understanding of its steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) Note: The following data are for illustrative purposes to represent the output of a DFT calculation and are not based on published experimental results for this specific molecule.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Atoms | Angle |

| C-S | 1.77 | O-S-O | 119.5 |

| S=O | 1.45 | C-S-C | 105.0 |

| C-N (Amide) | 1.35 | C-C-N (Amide) | 118.0 |

| C=O (Amide) | 1.24 | C-C-N (Amino) | 121.0 |

| C-N (Amino) | 1.39 | H-N-H (Amino) | 115.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, so its location indicates the nucleophilic or basic sites of a molecule. youtube.comlibretexts.org Conversely, the LUMO is an electron acceptor, and its distribution highlights the electrophilic sites. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic benzene (B151609) ring. The LUMO would likely be distributed over the electron-withdrawing sulfonyl group (-SO2) and the benzamide (B126) carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. taylorandfrancis.com From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data) Note: The following data are for illustrative purposes and are not based on published results.

| Parameter | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|

| E_HOMO | - | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | - | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.05 | Indicates chemical stability |

| Ionization Potential (I) | -E_HOMO | 6.20 | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.15 | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.675 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.525 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.198 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.67 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule, which is invaluable for predicting its reactivity and intermolecular interaction sites. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential.

For this compound, the MEP surface would show a high negative potential (red) around the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen of the amino group, due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for hydrogen bonding. Conversely, the hydrogen atoms of the amino (-NH2) and amide (-CONH2) groups would exhibit a positive potential (blue), making them the principal hydrogen bond donor sites.

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Chemical Bonding and Non-Covalent Interactions

Topological analyses of the electron density provide deeper insights into the nature of chemical bonds and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons, offering a clear picture of covalent bonding and lone pair regions. mdpi.comnih.gov In this compound, ELF and LOL analyses would characterize the covalent nature of the C-C, C-H, C-N, C-S, and S=O bonds and visualize the lone pair electrons on the oxygen and nitrogen atoms. mdpi.com

Reduced Density Gradient (RDG): This analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, steric clashes, and hydrogen bonds. nih.gov An RDG analysis of this compound could reveal intramolecular hydrogen bonds, for instance, between the amino group and the sulfonyl oxygen, which can influence the molecule's conformational preference and stability.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling techniques simulate the dynamic behavior of molecules and their interactions with other entities, which is crucial for predicting biological activity.

Molecular Docking for Ligand-Target Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking could be employed to screen its binding against various biological targets, such as enzymes or receptors implicated in disease. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. nih.gov The results also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.egresearchgate.net For example, a docking study could predict how the amino and sulfonyl groups of the molecule interact with amino acid residues like aspartate, glutamate, or serine in an enzyme's active site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target Note: The following data are for illustrative purposes and are not based on published results.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | - |

| Inhibition Constant (Ki) (µM) | 1.5 | - |

| Hydrogen Bonds | 3 | Amino H with ASP 121 (O) |

| Amide H with GLU 85 (O) | ||

| Sulfonyl O with SER 123 (OH) | ||

| Hydrophobic Interactions (π-Alkyl) | 2 | Benzene Ring with LEU 88 |

| Benzene Ring with VAL 125 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with biological targets. For this compound and its analogues, MD simulations are crucial for understanding how the molecule adapts its shape to fit into a binding site and for assessing the stability of the resulting protein-ligand complex.

MD simulations track the movements of atoms over time by solving Newton's equations of motion. researchgate.net This methodology allows researchers to analyze the stability of a ligand within a binding pocket, often quantified by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. Lower, stable RMSD values over the course of a simulation generally indicate a stable binding mode. edu.krd Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein or ligand are flexible or rigid, offering clues about key regions for interaction. reddit.com

A summary of key parameters analyzed in MD simulations is presented below.

| Parameter | Description | Insight Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in a selection of atoms over time, relative to a reference structure. | Assesses the structural stability of the protein-ligand complex. A stable RMSD suggests the system has reached equilibrium. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position during the simulation. | Identifies flexible and rigid regions of the protein and ligand, highlighting areas involved in binding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Quantifies the contribution of specific hydrogen bonds to binding affinity and stability. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand to the protein, combining molecular mechanics energies with solvation models. | Provides a quantitative estimate of binding affinity, allowing for the comparison of different analogues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. For these compounds, a wide range of molecular descriptors are calculated, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., conformational properties). nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov

For benzamide derivatives, QSAR models have been successfully developed to predict their inhibitory potency against various targets. semanticscholar.org In one such study on benzamide inhibitors, a 3D-QSAR model was built that linked the computed binding free energies of the compounds to their experimentally determined inhibitory concentrations (IC₅₀). semanticscholar.org The resulting model demonstrated high predictive power, with a strong correlation coefficient (R²) indicating its reliability. semanticscholar.org Such models provide invaluable insights into the structural requirements for activity. For instance, a QSAR equation might reveal that higher activity is associated with specific electronic properties or a particular spatial arrangement of functional groups on the benzamide scaffold.

A representative QSAR model is generally expressed by an equation and validated by several statistical metrics.

| Statistical Parameter | Description | Typical Value for a Robust Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's predictive power on an external set of compounds not used in model generation. | > 0.5 |

| p-value | Indicates the statistical significance of the model's descriptors. | < 0.05 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In the process of drug discovery, a compound's efficacy is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME profiling uses computational models to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, helping to identify candidates with favorable drug-like properties early in development and reducing the risk of late-stage failures. nih.gov

For analogues of this compound, various ADME parameters can be calculated. These predictions are often based on established models that correlate physicochemical properties (like lipophilicity (logP), molecular weight, and polar surface area) with pharmacokinetic behavior. Studies on closely related 2-(4-(methylsulfonyl)phenyl)benzimidazoles have utilized such methods to evaluate their drug-likeness. nih.govacs.org

Below is a table of typical ADME parameters predicted for benzamide-like compounds.

| ADME Parameter | Description | Favorable Range/Outcome | Reference |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | > 80% (High) | wikipedia.org |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | > 1.0 (High permeability) | wikipedia.org |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | 0-1 violations | wikipedia.org |

| CYP Inhibition (e.g., CYP2D6, CYP3A4) | Predicts whether a compound is likely to inhibit key drug-metabolizing enzymes. | Non-inhibitor | wikipedia.org |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. | Varies based on therapeutic target |

Theoretical Spectroscopy and Photophysical Properties

Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic and photophysical properties of molecules like this compound. These calculations provide insights into the electronic structure, which governs how the molecule interacts with light.

DFT calculations can be used to optimize the ground-state geometry of a molecule and compute its vibrational frequencies, which can be correlated with experimental infrared (IR) spectra. analis.com.my More advanced Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis). nih.govsci-hub.se By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. analis.com.mysci-hub.se

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. edu.krdanalis.com.my The spatial distribution of these orbitals reveals which parts of the molecule are involved in electronic transitions. For example, if the HOMO is located on the amino-benzoyl portion and the LUMO on the sulfonyl group, it would suggest a charge-transfer character upon photoexcitation. These theoretical predictions can guide the modification of the molecule's structure to tune its photophysical properties for specific applications. nih.gov

The table below summarizes key properties that can be determined through theoretical calculations.

| Calculated Property | Computational Method | Significance | Reference |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure of the molecule. | analis.com.my |

| UV-Vis Absorption (λmax) | TD-DFT | Predicts the electronic absorption spectrum and identifies key electronic transitions (e.g., π → π*). | nih.govsci-hub.se |

| HOMO Energy | DFT | Relates to the electron-donating ability of the molecule. | edu.krd |

| LUMO Energy | DFT | Relates to the electron-accepting ability of the molecule. | edu.krd |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability. | analis.com.my |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distributions, identifying electrophilic and nucleophilic sites on the molecule. | edu.krd |

Structure Activity Relationship Sar Studies of 2 Amino 4 Methylsulfonyl Benzamide Analogues

Systematic Modification of Substituents and Their Influence on Bioactivity

The bioactivity of the 2-amino-4-(methylsulfonyl)benzamide scaffold is highly dependent on the nature and position of its functional groups. The primary amino group, the methylsulfonyl moiety, and the benzamide (B126) core each play distinct roles in molecular recognition and can be systematically modified to modulate efficacy and selectivity.

The 2-amino group is a critical determinant of biological activity in many benzamide derivatives. Its primary role is often to act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.govnih.gov The presence of this group can significantly enhance binding affinity. mdpi.com

Modification of the primary amino group into various derivatives, such as secondary or tertiary amines via alkylation, or conversion to amides via acylation, has profound effects on bioactivity. nih.govmdpi.com For instance, converting the amine to an amide can alter its hydrogen bonding capability and introduce steric bulk, which may either enhance or diminish activity depending on the topology of the target's binding pocket. mdpi.com In some contexts, the amino group's basicity is key for salt bridge formation. Therefore, derivatives that alter this property can drastically change the interaction profile of the molecule. Studies on related scaffolds have shown that while some modifications are tolerated, the unsubstituted amino group is often essential for potent inhibitory action. mdpi.commdpi.com

The methylsulfonyl group at the 4-position is a key feature that defines the chemical character of the scaffold. As a strong electron-withdrawing group, it influences the electronic distribution of the entire aromatic ring. libretexts.org More importantly, it is a potent hydrogen bond acceptor. The oxygen atoms of the sulfonyl group can engage in hydrogen bonds with donor residues (such as the backbone NH of amino acids) in a protein's active site. nih.govnih.gov

In enzyme classes such as carbonic anhydrases, the sulfonamide group (a close relative of the methylsulfonyl group) is the quintessential zinc-binding group, directly coordinating with the catalytic zinc ion in the active site. nih.govmedwinpublishers.com This interaction is the cornerstone of the inhibitory activity for this class of compounds. Replacing or relocating the methylsulfonyl group typically leads to a significant loss of potency, highlighting its critical role in anchoring the inhibitor to the target and ensuring correct orientation for other necessary interactions. nih.gov Its dual character, acting as both a hydrogen bond acceptor and participating in hydrophobic interactions, further underscores its importance. nih.gov

The benzene (B151609) ring of the benzamide scaffold serves as a rigid framework upon which substituents can be placed to fine-tune biological activity. The position and electronic nature (electron-donating vs. electron-withdrawing) of any additional substituents have a predictable, yet powerful, influence on the molecule's interaction with its target. libretexts.orglibretexts.org

Positional Effects : Substituents added to the benzene ring can sterically hinder or promote binding. For example, a bulky group at a position adjacent to the amino or benzamide groups might disrupt a key hydrogen bond, thereby reducing activity. Conversely, a substituent at another position might engage a new hydrophobic pocket, enhancing affinity. The directing effects are critical; activating groups (like -OH, -NH2) tend to direct further substitutions to the ortho and para positions, while deactivating groups (like -NO2, -CN) direct to the meta position. libretexts.orglibretexts.org

The following table presents SAR data for a series of benzamide-4-sulfonamides, which are close analogues of this compound, highlighting the influence of modifying the amide nitrogen substituent on inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov

| Compound | R Group (Substitution on Amide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |

|---|---|---|---|---|---|

| 3a | -H | 334 | 7.0 | 0.72 | 2.1 |

| 3b | -CH3 | 29.2 | 2.8 | 0.54 | 2.5 |

| 3c | -CH2CH3 | 5.3 | 1.9 | 0.81 | 1.5 |

| 3d | -CH2CH2CH3 | 98.7 | 3.4 | 0.65 | 2.8 |

| 3e | -CH(CH3)2 | 112 | 3.1 | 0.98 | 2.5 |

| 3f | -Cyclohexyl | 25.4 | 2.5 | 0.51 | 3.4 |

| 3g | -Benzyl | 18.4 | 2.9 | 0.69 | 4.3 |

| 3h | -(CH2)2-Phenyl | 15.6 | 2.1 | 0.75 | 3.1 |

Rational Design Principles for Targeted Benzamide Derivatives

Rational drug design leverages SAR insights to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For the this compound scaffold, several design principles emerge from SAR studies:

Preservation of Core Binding Elements : The primary amino group and the 4-methylsulfonyl group are often essential for high-affinity binding and should typically be retained. Modifications should be approached with caution, as they are likely to disrupt fundamental anchoring interactions.

Targeted Substitution on the Aromatic Ring : The benzene ring can be decorated with small substituents to probe for additional interactions. For instance, introducing a small halogen atom (e.g., fluorine) at a suitable position can enhance binding affinity through favorable electrostatic or hydrophobic interactions without adding excessive bulk. jmpas.com

Amide Group Modification : The benzamide portion of the molecule is a prime site for modification to enhance selectivity. Attaching different chemical moieties to the amide nitrogen can exploit unique features of a target's binding site that are not present in related off-target proteins. This strategy can be used to introduce new interaction vectors, such as additional hydrogen bonds or hydrophobic contacts.

QSAR-Guided Optimization : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties (like hydrophobicity, electronic parameters, and steric factors) with biological activity. nih.govnih.govunair.ac.id Such models can predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of derivatives that are most likely to be potent. nih.gov

Pharmacophore Modeling and Ligand-Target Interaction Profiling

Pharmacophore modeling is a computational technique that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov It provides a 3D map of these features, serving as a template for designing or discovering new active compounds.

For inhibitors based on the this compound scaffold, a typical pharmacophore model would include:

A hydrogen bond donor feature corresponding to the 2-amino group.

A hydrogen bond acceptor feature representing the oxygen atoms of the 4-methylsulfonyl group.

An aromatic ring feature for the central benzene core.

Additional hydrophobic or hydrogen bonding features depending on the specific substitutions made on the scaffold.

This model serves as a powerful tool in virtual screening campaigns to identify novel, structurally diverse compounds that fit the required interaction profile. nih.gov

Ligand-target interaction profiling, often performed using molecular docking simulations, reveals the specific forces that stabilize the binding of an inhibitor in the active site of a protein. researchgate.net For the this compound class, the key interactions are consistently identified as:

Hydrogen Bonding : This is the most critical interaction type for this scaffold. The 2-amino group acts as a hydrogen bond donor, while the carbonyl of the benzamide and the oxygens of the methylsulfonyl group act as hydrogen bond acceptors. researchgate.net These directed interactions provide both affinity and specificity.

Aromatic Interactions : The electron-rich benzene ring can participate in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., tyrosine, tryptophan, histidine) in the binding pocket, further anchoring the ligand. researchgate.net

Understanding this detailed interaction profile allows for the rationalization of SAR data and provides a clear roadmap for designing next-generation derivatives with enhanced biological activity.

Mechanistic Investigations of Biological Activity Potential for Benzamide Derivatives

General Mechanisms of Action of Benzamide-Containing Compounds

Benzamide (B126) derivatives are a versatile class of compounds with a wide array of pharmacological activities, attributable to their ability to interact with various biological targets. ambeed.com Their mechanisms of action are diverse and can include enzyme inhibition and receptor modulation.

One of the well-documented mechanisms of some benzamides is the inhibition of the nuclear enzyme poly(ADP-ribose)polymerase (PARP), which is critically involved in DNA repair processes. psu.edu By inhibiting PARP, these compounds can potentiate the effects of DNA-damaging agents, a strategy utilized in cancer therapy. Another key enzyme target for some benzamide derivatives is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). psu.edu Inhibition of IMPDH disrupts the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, thereby exerting cytotoxic effects on rapidly proliferating cells, such as cancer cells. psu.edu

Furthermore, benzamides are known to act as antagonists at various neurotransmitter receptors. Substituted benzamides like amisulpride (B195569) and sulpiride (B1682569) are well-known for their antagonism of dopamine (B1211576) D2 and D3 receptors, forming the basis of their use as antipsychotic agents. nih.gov Others can interact with serotonin (B10506) receptors, such as the 5-HT4 receptor, influencing gastrointestinal motility. nih.gov The diverse biological activities of benzamide derivatives are summarized in the table below.

Table 1: General Biological Activities of Benzamide Derivatives

| Biological Target | Mechanism of Action | Therapeutic Area |

|---|---|---|

| Poly(ADP-ribose)polymerase (PARP) | Enzyme Inhibition | Oncology |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) | Enzyme Inhibition | Oncology |

| Dopamine D2/D3 Receptors | Receptor Antagonism | Psychiatry |

| Serotonin 5-HT4 Receptor | Receptor Agonism/Antagonism | Gastroenterology |

| Histone Deacetylase (HDAC) | Enzyme Inhibition | Oncology |

| Tubulin | Inhibition of Polymerization | Oncology |

| Neuronal Nicotinic Receptors | Negative Allosteric Modulation | Neuroscience |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulation | Neuroscience |

| Histamine (B1213489) H3 Receptor | Receptor Antagonism | Neuroscience |

| Estrogen Receptor (ER) | Coregulator Binding Modulation | Oncology |

Enzyme Inhibition Kinetics and Mechanistic Studies

The study of how benzamide derivatives inhibit enzymes is crucial for understanding their therapeutic potential and for the development of more potent and selective drugs.

Active Site Binding and Conformational Changes

In contrast to allosteric modulation, many benzamide derivatives exert their effects by directly binding to the active site of an enzyme or the orthosteric site of a receptor. A notable example is the interaction of certain benzamide derivatives with tubulin, a key protein in the formation of microtubules. These compounds have been shown to bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.com This binding event disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism that is exploited in cancer chemotherapy. mdpi.com X-ray crystallography studies have revealed that upon binding, these benzamides can induce specific conformational changes in the tubulin protein. Similarly, some benzamide derivatives that inhibit histone deacetylase (HDAC) have been shown to interact with the active site of the enzyme, with specific substituents on the benzamide scaffold playing a critical role in this interaction.

Receptor Binding and Modulation Studies

The interaction of benzamide derivatives with various receptors is a cornerstone of their pharmacological effects, particularly in the central nervous system.

Investigation of Specific Receptor Subtype Interactions

The selectivity of benzamide derivatives for specific receptor subtypes is a key determinant of their therapeutic utility and side-effect profile. For instance, amisulpride's high affinity for dopamine D2 and D3 receptors with lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors contributes to its clinical efficacy as an antipsychotic with a relatively favorable side-effect profile. Similarly, extensive research has been conducted to develop benzamide derivatives that are selective for specific subtypes of neuronal nicotinic receptors or histamine H3 receptors. drugbank.com This subtype selectivity is often achieved by modifying the substituents on the benzamide core, which can lead to enhanced binding affinity and functional activity at the desired target. drugbank.com

Ligand-Induced Receptor Conformational Dynamics

The binding of a ligand, such as a benzamide derivative, to a receptor is not a static event but rather a dynamic process that can induce significant changes in the receptor's three-dimensional structure. These conformational dynamics are essential for the transduction of the signal across the cell membrane. Techniques such as hydrogen-deuterium exchange mass spectrometry have been used to study the ligand-induced conformational changes in G protein-coupled receptors (GPCRs) upon binding of agonists and antagonists. While specific studies on 2-amino-4-(methylsulfonyl)benzamide are lacking, research on other ligands demonstrates that binding can stabilize or destabilize different regions of the receptor, influencing its interaction with downstream signaling proteins. For example, agonist binding typically promotes a conformational state that allows for G protein coupling, while antagonist binding stabilizes an inactive conformation.

Exploration of Intracellular Signaling Pathways and Cellular Responses

While direct mechanistic studies on this compound are not extensively available in current literature, the biological activities of structurally related benzamide and sulfonamide derivatives offer significant insights into its potential intracellular targets and effects on cellular signaling pathways. Research on analogous compounds suggests that this compound could potentially modulate several key cellular processes, including enzymatic activity and signal transduction cascades.

Inhibition of Carbonic Anhydrases

A prominent activity of benzamides incorporating a sulfamoyl or sulfonyl group is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions.

A study on a series of benzamides with 4-sulfamoyl moieties demonstrated potent inhibitory activity against several human (h) CA isoforms. Specifically, isoforms hCA II, VII, and IX were inhibited in the low nanomolar to subnanomolar range, while hCA I showed slightly less sensitivity. nih.gov The potent inhibition of hCA II and hCA VII is particularly noteworthy, as these isoforms are implicated in epileptogenesis, and their inhibition has been shown to produce anticonvulsant effects. nih.gov

Table 1: Inhibitory Activity of Benzamide-4-Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA VII (K_I in nM) | hCA IX (K_I in nM) |

|---|

| Series Average | 5.3–334 | Low nanomolar | Low nanomolar | Low nanomolar |

Note: This table represents a summary of findings for a series of benzamide-4-sulfonamides and not specifically for this compound. The data is derived from a study on related compounds. nih.gov

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to the development of various cancers. Some benzamide derivatives have been identified as inhibitors of this pathway, often by targeting the Smoothened (Smo) receptor, a key signal transducer in the Hh cascade.

For instance, novel 4-(2-pyrimidinylamino)benzamide derivatives have been designed and synthesized as potent Hh signaling pathway inhibitors. nih.gov These compounds showed significant inhibitory activity, and further investigation confirmed that their mechanism of action involves interaction with the Smo receptor. nih.gov A binding assay demonstrated that these compounds could inhibit the binding of a fluorescently labeled cyclopamine (B1684311) (a known Smo inhibitor) to the Smo protein in engineered cells. nih.gov This suggests that benzamide scaffolds can serve as a template for developing antagonists of the Hh pathway.

Table 2: Activity of Benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

| Compound ID | Hh Signaling Inhibition (IC_50 in nM) | Smo Binding Inhibition (%) |

|---|---|---|

| 12af | Potent | High |

| 12bf | Potent | High |

Note: This table is based on data for 4-(2-pyrimidinylamino)benzamide derivatives and serves as an illustrative example of how benzamides can modulate the Hedgehog pathway. nih.gov

Inhibition of Ectonucleotidases

Certain sulfamoyl-benzamide derivatives have been investigated for their inhibitory effects on human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in the regulation of extracellular nucleotide concentrations and play a role in purinergic signaling, which is implicated in various physiological and pathological processes.

Structure-activity relationship (SAR) studies of these derivatives revealed that substitutions on the benzamide and sulfonamide moieties significantly influence their inhibitory potency and selectivity against different h-NTPDase isoforms. nih.gov For example, a compound with a chlorophenyl group attached to the amide showed significant inhibition of h-NTPDase3 and h-NTPDase8. nih.gov

Potential as Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Novel pharmacophores combining benzamide-acetamide with sulfonamides have been synthesized and evaluated as urease inhibitors. acs.org Kinetic studies of these compounds have revealed mixed modes of inhibition, indicating complex interactions with the enzyme. acs.org

Advanced Applications and Future Research Directions

Exploration in Novel Biological Targets and Therapeutic Areas

The benzamide (B126) and sulfonamide scaffolds are prevalent in a multitude of clinically significant drugs, suggesting that 2-amino-4-(methylsulfonyl)benzamide could be a valuable starting point for drug discovery campaigns. The exploration of its biological activity could unveil novel therapeutic applications. For instance, various substituted benzamides have demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents. The methylsulfonyl group, a key feature of many biologically active compounds, can influence physicochemical properties such as solubility and the ability to interact with biological targets.

Derivatives of 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been investigated for their Class III antiarrhythmic activity. This suggests that this compound could be a candidate for screening in cardiovascular diseases. Furthermore, the 2-aminobenzamide (B116534) structure is a known pharmacophore that has been explored for its antimicrobial properties. The synthesis of various 2-aminobenzamide derivatives has yielded compounds with notable activity against bacterial and fungal strains. Given these precedents, a systematic investigation into the bioactivity of this compound across a range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, is a promising avenue for future research.

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes and for the validation of new molecular targets in drug discovery. thermofisher.comyoutube.comresearchgate.net A well-designed chemical probe, typically a small molecule with high affinity and selectivity for a specific protein target, allows for the modulation of that target's function in cellular or organismal systems. thermofisher.com The structural characteristics of this compound make it an intriguing scaffold for the development of such probes.

For example, photoreactive benzamide probes have been synthesized and successfully employed to study histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. nih.gov These probes, incorporating photoreactive groups, have enabled the mapping of binding sites and the study of HDAC complexes within cells. nih.gov Similarly, sulfonamide-based clickable photoaffinity probes have been developed to target γ-secretase, a multiprotein complex implicated in Alzheimer's disease. nih.gov These probes have been instrumental in assessing target engagement of inhibitors in cellular models. nih.gov

By functionalizing the this compound scaffold with photoreactive moieties (e.g., benzophenones, diazirines) and bioorthogonal handles (e.g., alkynes, azides), novel chemical probes could be generated. These probes could then be utilized in techniques like photoaffinity labeling and activity-based protein profiling to identify and characterize new biological targets of this chemical class. The development of such tools would not only illuminate the mechanism of action of this compound derivatives but also expand our understanding of fundamental biological pathways.

Table 1: Examples of Benzamide and Sulfonamide-Based Chemical Probes

| Probe Type | Scaffold | Target | Application |

| Photoreactive Benzamide Probe | Benzamide | Histone Deacetylase 2 (HDAC2) | Mapping binding sites and studying HDAC complexes. nih.gov |

| Clickable Photoaffinity Probe | Sulfonamide | γ-Secretase | Assessing target engagement of inhibitors in cells. nih.gov |

| Fluorescent Probe | Sulfonamide-Naphthalimide | Tumor-associated Carbonic Anhydrases | Fluorescent imaging in tumor cells. nih.gov |

Integration of Omics Data for Mechanistic Insights

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to understand the mechanisms of action of chemical compounds. nih.govmdpi.comresearchgate.net The integration of multi-omics data can provide a holistic view of the cellular response to a small molecule, revealing its primary targets, off-target effects, and downstream signaling pathways. nih.govnih.gov

For a novel compound like this compound, an integrated omics approach would be invaluable. For instance, treating a panel of cancer cell lines with the compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could identify changes in gene expression that point towards the molecular pathways being perturbed. Proteomic approaches, such as mass spectrometry-based protein profiling, could identify direct binding partners of the compound or changes in protein expression and post-translational modifications. Metabolomic analysis could reveal alterations in cellular metabolism, providing further clues about the compound's biological effects.

While direct omics studies on this compound are not yet available, the principles of this approach are well-established in drug discovery. The integration of these large datasets, often facilitated by computational biology and machine learning, can help to formulate and test hypotheses about a compound's mechanism, ultimately guiding its development as a therapeutic agent. mdpi.com

Strategies for Enhancing Selectivity and Potency through Chemical Modification

Once a lead compound with promising biological activity is identified, the next critical step is to optimize its properties, including selectivity and potency, through medicinal chemistry efforts. For this compound, a systematic structure-activity relationship (SAR) study would be essential. This involves the synthesis and biological evaluation of a library of analogs to understand how modifications to different parts of the molecule affect its activity.

Key areas for chemical modification of the this compound scaffold include:

The Amine Group: The amino group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore its role in target binding and to modulate physicochemical properties.

The Benzamide Moiety: The amide portion of the molecule can be modified by introducing different substituents on the nitrogen atom or by replacing the amide with other bioisosteres.

The Aromatic Ring: Substitution at the available positions on the benzene (B151609) ring can influence electronic properties, steric interactions with the target, and metabolic stability.

The Methylsulfonyl Group: The methyl group can be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket.

Insights from such SAR studies can guide the rational design of more potent and selective analogs. For example, if the initial compound displays activity against multiple targets, modifications can be introduced to enhance its affinity for the desired target while reducing its interaction with others. Computational modeling and molecular docking studies can be used in conjunction with synthetic efforts to predict how different modifications will affect target binding.

Potential in Materials Science or Industrial Applications (e.g., Corrosion Inhibition)

Beyond its potential in the life sciences, the chemical structure of this compound suggests possible applications in materials science, particularly as a corrosion inhibitor. The presence of heteroatoms (nitrogen, oxygen, and sulfur) and an aromatic ring makes it a candidate for adsorption onto metal surfaces, a key mechanism for corrosion protection.

Studies on related compounds have demonstrated the efficacy of benzamide and sulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. google.comresearchgate.netsemanticscholar.orgresearchgate.netcovenantuniversity.edu.ng These compounds can form a protective film on the metal surface, thereby reducing the rate of corrosion. researchgate.net The inhibition efficiency of these molecules is often dependent on their concentration, the nature of the corrosive medium, and the temperature. researchgate.netsemanticscholar.org For example, benzamide has been shown to be an effective corrosion inhibitor for mild steel in sulfuric acid, with its performance increasing with concentration. semanticscholar.orgresearchgate.netcovenantuniversity.edu.ng Similarly, certain sulfonamide derivatives have been patented as corrosion inhibitors for iron and its alloys. google.com

Given these precedents, it is plausible that this compound could exhibit significant corrosion inhibition properties. Future research in this area would involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate its performance on various metals and alloys in different corrosive media. Quantum chemical calculations could also be employed to model the adsorption behavior of the molecule on metal surfaces and to understand the relationship between its molecular structure and its inhibitory efficiency.

Table 2: Corrosion Inhibition by Related Benzamide and Sulfonamide Compounds

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency |

| Benzamide | Mild Steel | 0.5M H₂SO₄ | Up to 70% |

| N-(cyanomethyl)benzamide (BENZA) | Mild Steel | 1M HCl | Concentration-dependent |

| N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) | Mild Steel | 1M HCl | Concentration-dependent |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1M HCl | 95.1% at 1.0 mM |

Q & A

Q. What are the established synthetic routes for 2-amino-4-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for academic research?

Methodological Answer: The synthesis typically involves sulfonylation of a benzamide precursor followed by functional group modifications. A common route starts with 4-(methylsulfonyl)benzoic acid, which is activated via chlorination (using thionyl chloride) to form the acyl chloride. Subsequent coupling with an amine source (e.g., ammonia or protected amines) yields the benzamide scaffold . Optimization includes:

- Temperature control : Reactions performed at 0–5°C minimize side-product formation during acylation.

- Catalyst selection : Triethylamine or DMAP improves coupling efficiency.